PRE-084 Hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von PRE-084 Hydrochlorid beinhaltet die Veresterung von 1-Phenylcyclohexancarbonsäure mit 2-(4-Morpholinyl)ethanol. Die Reaktion wird typischerweise mit einem Dehydratisierungsmittel wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Der resultierende Ester wird dann durch Behandlung mit Salzsäure in sein Hydrochloridsalz umgewandelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von PRE-084 Hydrochlorid folgt einem ähnlichen Syntheseweg, aber in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies umfasst die Kontrolle von Temperatur, Reaktionszeit und den molaren Verhältnissen der Reaktanten. Das Endprodukt wird durch Umkristallisation oder Chromatographieverfahren gereinigt .

Analyse Chemischer Reaktionen

Reaktionsarten: PRE-084 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Ester- und Morpholinfunktionsgruppen. Es kann auch unter sauren oder basischen Bedingungen an Hydrolysereaktionen teilnehmen, was zur Bildung von 1-Phenylcyclohexancarbonsäure und 2-(4-Morpholinyl)ethanol führt .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beziehen typischerweise Nukleophile wie Amine oder Thiole ein.

Hydrolysereaktionen: Werden in Gegenwart von Säuren wie Salzsäure oder Basen wie Natriumhydroxid durchgeführt.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemical Profile

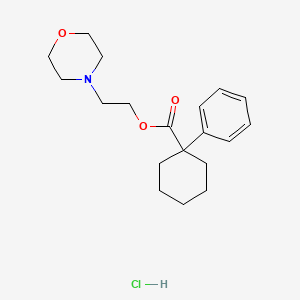

- Chemical Name : 2-(4-Morpholinethyl) 1-phenylcyclohexanecarboxylate hydrochloride

- Molecular Formula : C₁₉H₂₅ClN₂O₃

- Molecular Weight : 364.87 g/mol

- Purity : ≥99%

- Selectivity : High affinity for sigma-1 receptors (IC₅₀ = 44 nM), minimal activity on other receptor systems (IC₅₀ > 100,000 nM for PCP receptors) .

Neuroprotection in Neurodegenerative Diseases

PRE-084 has shown promise in various models of neurodegenerative diseases:

- Huntington's Disease : In studies involving neuronal PC6.3 cells expressing mutant huntingtin proteins, PRE-084 improved cell survival by activating the NF-kB pathway, which increased cellular antioxidants and reduced oxidative stress .

| Study | Effect | Mechanism |

|---|---|---|

| Hyrskyluoto et al., 2013 | Increased cell viability | NF-kB pathway activation |

| Hong et al., 2020 | Reduced ER stress | Calpastatin upregulation |

Alzheimer's Disease

Research indicates that PRE-084 may alleviate symptoms associated with Alzheimer's disease by:

- Reducing tau hyperphosphorylation and amyloid β deposition.

- Protecting mitochondrial function, which is critical in the pathophysiology of Alzheimer's .

| Study | Effect | Mechanism |

|---|---|---|

| Penas et al., 2020 | Improved motor function | Mitochondrial protection |

| Hyrskyluoto et al., 2013 | Ameliorated cognitive deficits | Antioxidant enhancement |

Other Neurological Disorders

PRE-084 has been evaluated in various models for other neurological conditions:

- Ischemia/Reperfusion Injury : It demonstrated protective effects against memory loss induced by brain ischemia .

- Motor Neuron Injury : Increased expression of neurotrophic factors like GDNF (Glial cell line-Derived Neurotrophic Factor) was observed following PRE-084 treatment after nerve injury .

Case Study 1: Huntington's Disease Model

In a controlled experiment, PRE-084 was administered to PC6.3 cells expressing mutant huntingtin. The results showed a significant increase in cell viability and a decrease in oxidative stress markers, highlighting its protective role against neurodegeneration.

Case Study 2: Alzheimer's Disease Mouse Model

In transgenic mouse models of Alzheimer's disease, administration of PRE-084 resulted in decreased amyloid plaques and improved cognitive performance on memory tasks, suggesting its potential as a therapeutic agent for Alzheimer's .

Wirkmechanismus

PRE-084 hydrochloride exerts its effects primarily through the sigma-1 receptor. This receptor modulates various cellular processes, including calcium signaling, protein folding, and neuroprotection. By binding to the sigma-1 receptor, this compound enhances the expression of neuroprotective proteins such as glial cell line-derived neurotrophic factor (GDNF) and activates pathways like NF-κB and Akt-eNOS .

Vergleich Mit ähnlichen Verbindungen

Cocaine: Also acts on sigma receptors but has a broader range of targets and higher abuse potential.

Fluvoxamine: A selective serotonin reuptake inhibitor that also interacts with sigma-1 receptors.

Dextromethorphan: An antitussive agent with sigma receptor activity.

Uniqueness of PRE-084 Hydrochloride: this compound is unique due to its high selectivity for the sigma-1 receptor and its potent neuroprotective effects. Unlike other sigma receptor agonists, it has minimal affinity for other receptor systems, making it a valuable tool in research focused on sigma-1 receptor-mediated pathways .

Biologische Aktivität

PRE-084 hydrochloride is a selective sigma-1 receptor (σ1R) agonist that has garnered attention for its potential therapeutic applications across various neurological conditions. This article reviews the biological activity of PRE-084, focusing on its mechanisms of action, effects on cellular models, and implications for disease treatment.

Chemical Structure:

- Chemical Name: 2-(4-Morpholinethyl)-1-phenylcyclohexanecarboxylate hydrochloride

- Molecular Formula: C19H27NO3·HCl

- Purity: ≥99%

PRE-084 exhibits high affinity for σ1 receptors with an IC50 of 44 nM, while showing negligible activity against PCP receptors (IC50 > 100,000 nM) and other receptor systems . The compound's mechanism involves the activation of the σ1 receptor, which plays a crucial role in neuroprotection and cellular stress response. Specifically, PRE-084 enhances the NF-κB signaling pathway, leading to increased cellular antioxidant levels and reduced oxidative stress in neuronal cells expressing mutant huntingtin proteins associated with Huntington’s disease .

Neuroprotective Effects

Huntington's Disease:

In a study using neuronal PC6.3 cells, PRE-084 was shown to counteract the detrimental effects of N-terminal mutant huntingtin proteins. The compound increased cell survival by upregulating antioxidants such as Sod1, Sod2, and Trx2 while decreasing reactive oxygen species (ROS) levels . This protective effect is attributed to the activation of the NF-κB pathway, which is compromised in cells expressing mutant huntingtin.

Amyotrophic Lateral Sclerosis (ALS):

PRE-084 has also demonstrated beneficial effects in ALS models. In SOD1-G93A mice, treatment with PRE-084 resulted in enhanced expression of neurotrophic factors like BDNF and GDNF, contributing to neuroprotection and improved motor function .

Alzheimer's Disease:

Research indicates that PRE-084 may mitigate cognitive deficits in Alzheimer's disease models. It has been shown to decrease tau hyperphosphorylation and amyloid β deposition, suggesting its potential role in addressing mitochondrial dysfunction associated with Alzheimer's pathology .

Summary of Research Findings

The following table summarizes key findings from various studies on PRE-084's biological activity:

| Study | Model | Findings | Mechanism |

|---|---|---|---|

| Hyrskyluoto et al. (2013) | PC6.3 Cells | Increased cell survival; reduced ROS | Activation of NF-κB signaling |

| Marra et al. (2020) | SOD1-G93A Mice | Upregulation of neurotrophic factors; improved motor function | Neuroprotective signaling |

| PMC9706169 (2022) | TDP43 Zebrafish Model | Restored motor performance; enhanced mitochondrial respiration | Boosted ER stress response via NRF2 signaling |

| PMC7645203 (2020) | Retinal Toxicity Model | Abrogated retinal toxicity induced by amyloid β | Inhibition of osmotic swelling |

Case Studies

Several case studies have highlighted the effectiveness of PRE-084 in various neurological contexts:

-

Huntington’s Disease Model:

- Objective: To evaluate the protective effects against mutant huntingtin.

- Results: Significant increase in antioxidants and reduced oxidative stress were observed when cells were treated with PRE-084.

- Parkinsonism Model:

- Alzheimer’s Disease Model:

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3.ClH/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17;/h1,3-4,7-8H,2,5-6,9-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJWFJNHTBKCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017460 | |

| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75136-54-8 | |

| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRE-084 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7TX5NVC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PRE-084 Hydrochloride interact with the sigma-1 receptor and what are the downstream effects on human monocyte-derived dendritic cells (moDCs)?

A1: this compound acts as a high-affinity agonist of the sigma-1 receptor []. When co-administered with agents that stimulate inflammatory responses (e.g., LPS, polyI:C), this compound was shown to inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and the chemokine IL-8 in human moDCs []. Conversely, it enhanced the production of the anti-inflammatory cytokine IL-10 []. This modulation of cytokine production suggests that this compound, through its interaction with the sigma-1 receptor, can shift moDCs towards an anti-inflammatory phenotype. Furthermore, this compound was shown to suppress the T-cell activating capacity of moDCs, specifically reducing the differentiation of Th1 and Th17 inflammatory effector T-cells [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.